2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate
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Overview
Description
2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate typically involves multiple steps. One common method includes the reaction of 2,2,6,6-Tetramethyl-4-piperidone with methylsulfonyl chloride in the presence of a base to form the intermediate 2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidine. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis processes. For example, catalytic hydrogenation of triacetoneamine to 2,2,6,6-Tetramethyl-4-piperidinol, followed by subsequent reactions to introduce the methylsulfonyl and acetate groups .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidines depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate exerts its effects involves interactions with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of the target compound.
2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with similar structural features.
2,2,6,6-Tetramethylpiperidine: Shares the tetramethylpiperidine core structure.
Uniqueness
2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C12H24N2O4S |
---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
[4-(methanesulfonamido)-2,2,6,6-tetramethylpiperidin-1-yl] acetate |
InChI |
InChI=1S/C12H24N2O4S/c1-9(15)18-14-11(2,3)7-10(8-12(14,4)5)13-19(6,16)17/h10,13H,7-8H2,1-6H3 |
InChI Key |
SMMCMEDEXGRSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)NS(=O)(=O)C)(C)C |
Origin of Product |
United States |
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